molecular formula C24H26N4O5 B10801392 4-((2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetyl)-1-piperazinecarboxylic acid ethyl ester CAS No. 92084-79-2

4-((2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetyl)-1-piperazinecarboxylic acid ethyl ester

Katalognummer: B10801392
CAS-Nummer: 92084-79-2
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: GCVIJENQEFUPPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-((2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetyl)-1-piperazinecarboxylic acid ethyl ester features a piperazine core substituted with an ethyl ester at position 1 and a diphenylimidazolidinedione moiety linked via an acetyl group at position 2. This structure suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to urea derivatives or aromatic interactions.

Eigenschaften

CAS-Nummer

92084-79-2

Molekularformel

C24H26N4O5

Molekulargewicht

450.5 g/mol

IUPAC-Name

ethyl 4-[2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H26N4O5/c1-2-33-23(32)27-15-13-26(14-16-27)20(29)17-28-21(30)24(25-22(28)31,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12H,2,13-17H2,1H3,(H,25,31)

InChI-Schlüssel

GCVIJENQEFUPPM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-((2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetyl)-1-piperazinecarboxylic acid ethyl ester is a derivative of imidazolidinone and piperazine, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the target compound typically involves the reaction of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl derivatives with piperazine and acetic anhydride or equivalent acetylating agents. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of imidazolidinone exhibit significant anticancer properties. For instance, compounds containing the imidazolidinone scaffold have shown effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In one study, the synthesized compound demonstrated a notable reduction in cell viability in these lines compared to control treatments. The mechanism appears to involve apoptosis induction through the modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Target CompoundMCF-72.448 ± 0.057Apoptosis via BAX/Bcl-2 modulation
Target CompoundA5492.747 ± 0.1285Apoptosis via BAX/Bcl-2 modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. It has shown potential in reducing inflammatory markers in vitro, suggesting a possible application in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of imidazolidinone derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with imidazolidinone derivatives showed a significant decrease in tumor size and improvement in quality of life metrics.
  • Antimicrobial Resistance : In a study addressing antibiotic resistance, the use of this compound against resistant strains of bacteria demonstrated promising results, indicating its potential as a new therapeutic option.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related piperazine derivatives (from provided evidence), focusing on substituents, physicochemical properties, and functional implications.

Functional Group and Substituent Analysis

Compound 1 : Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate
  • Key Features : Contains a sulfonamide group (benzenesulfonyl) and ethoxy/methylphenyl substituents.
  • Comparison : The sulfonyl group enhances acidity and hydrogen-bond acceptor capacity compared to the target compound’s imidazolidinedione. The ethoxy group increases lipophilicity (higher logP), while the methylphenyl substituent may sterically hinder interactions.
  • Implications: Higher metabolic stability due to sulfonamide resistance to hydrolysis but reduced hydrogen-bond donor capacity compared to the urea moiety in the target compound.
Compound 2 : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
  • Key Features : Features a fluorenylmethoxycarbonyl (Fmoc) protecting group.
  • Comparison : The Fmoc group is bulky and UV-active, contrasting with the target’s diphenylimidazolidinedione.
  • Implications : Fmoc increases molecular weight (MW ~371.4 vs. target’s estimated MW ~450) and lability under basic conditions, limiting in vivo utility compared to the more stable urea group in the target compound.
Compound 3 : 1-Acetyl-4-(4-chlorophenoxyacetyl)piperazine
  • Key Features: Chlorophenoxyacetyl group introduces electronegativity and a halogen bond donor site.
  • Comparison: The chlorine atom enhances lipophilicity (higher logP) and may improve membrane permeability relative to the target’s diphenyl groups. However, the phenoxyacetyl linker lacks the cyclic urea’s rigidity.
  • Implications: Potential for stronger hydrophobic interactions but reduced hydrogen-bonding capacity compared to the target’s imidazolidinedione.
Compound 4 : 1-Acetyl-4-(2-aminoethyl)-piperazine-2-carboxylic acid methyl ester
  • Key Features: Aminoethyl substituent introduces basicity (pKa ~9–10).
  • Comparison: The amino group increases water solubility in acidic environments, whereas the target compound’s neutral urea and ester groups may limit solubility.

Physicochemical Property Comparison

Property Target Compound (Estimated) Compound 1 Compound 2 Compound 3 Compound 4
Molecular Weight ~450 ~520 ~371 ~380 229.28
logP (XLogP3) ~3.5 (predicted) ~4.2 ~2.8 ~3.1 -1.5
Hydrogen Bond Donors 2 (urea NH) 1 (sulfonamide) 1 (carboxylic acid) 1 (acetyl) 1
Hydrogen Bond Acceptors 6 7 6 6 5
Rotatable Bonds 6 8 7 5 4

Notes:

  • The target compound’s higher logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Compounds with amino groups (e.g., Compound 4) exhibit lower logP due to ionization, reducing passive diffusion.

Structural Implications for Bioactivity

  • Ethyl Ester vs. Carboxylic Acid (Compound 2) : The ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas Compound 2’s free acid could exhibit immediate activity but poorer absorption.
  • Sulfonamide (Compound 1) vs. Urea: Sulfonamides often exhibit longer half-lives but may lack the urea’s dual hydrogen-bond donor capacity, critical for targeting enzymes like carbonic anhydrase .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.